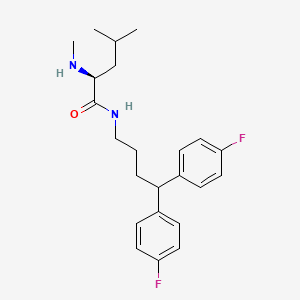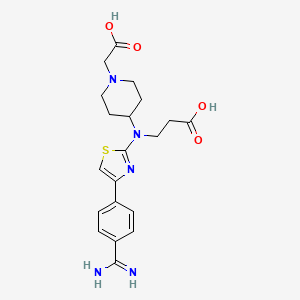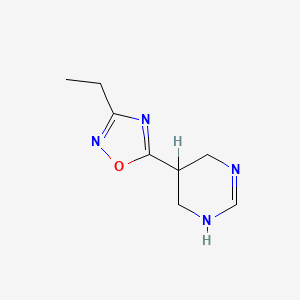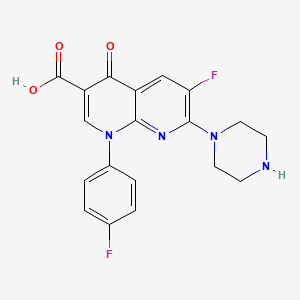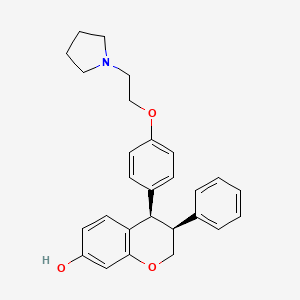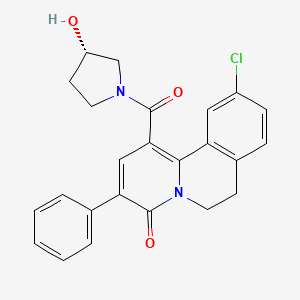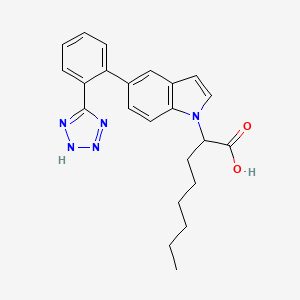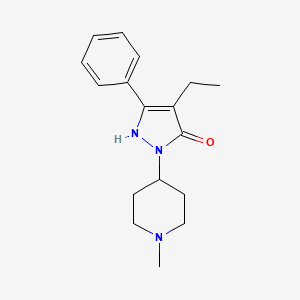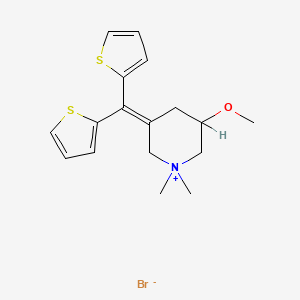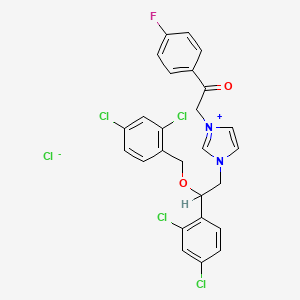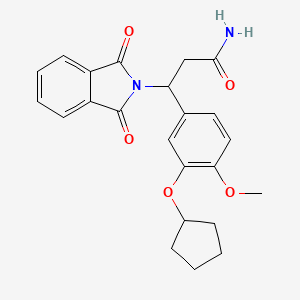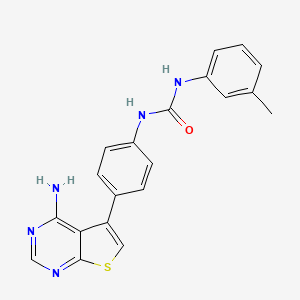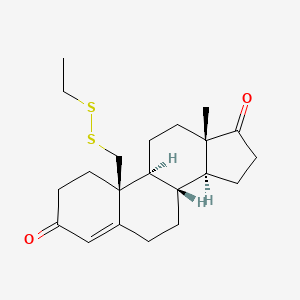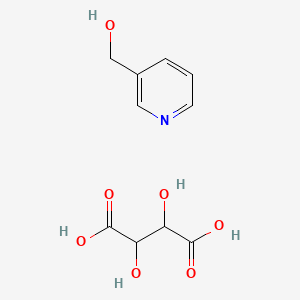
3-Pyridinmethanol
Übersicht
Beschreibung
Nicotinyl alcohol, also known as pyridylcarbinol, is a derivative of niacin. It is primarily used as a hypolipidemic agent and a vasodilator. This compound appears as a crystalline substance that dissolves easily in water and alcohol, and is also soluble in ether. It has a melting range of 147–148°C . Nicotinyl alcohol is known for causing flushing and may decrease blood pressure .
Wissenschaftliche Forschungsanwendungen
Nicotinylalkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener chemischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere auf ihre Rolle als Vasodilatator.
Industrie: Es wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
5. Wirkmechanismus
Nicotinylalkohol wirkt als direkt wirkender peripherer Vasodilatator. Es verursacht eine Vasodilatation, indem es die glatte Muskulatur in Blutgefäßen entspannt, was zu einem erhöhten Blutfluss und einem niedrigeren Blutdruck führt . Die genauen molekularen Ziele und Pfade, die an seinen vasodilatierenden Wirkungen beteiligt sind, sind nicht vollständig geklärt, aber es ist bekannt, dass es Rötungen verursacht und den Blutdruck senken kann .
Ähnliche Verbindungen:
Nicotinsäure: Sowohl Nicotinylalkohol als auch Nicotinsäure sind Derivate von Niacin und haben ähnliche vasodilatierende Wirkungen.
Pyridylcarbinol-Derivate: Andere Derivate von Pyridylcarbinol, wie Eniclobrat und Mepiroxol, teilen ähnliche chemische Strukturen und pharmakologische Eigenschaften.
Einzigartigkeit: Nicotinylalkohol ist einzigartig in seiner Fähigkeit, als Lipidsenker und Vasodilatator zu wirken. Seine spezifische chemische Struktur ermöglicht es ihm, sich leicht in Wasser und Alkohol zu lösen, was es für verschiedene Anwendungen in Medizin und Industrie geeignet macht .
Wirkmechanismus
Target of Action
3-Pyridinemethanol, also known as Nicotinyl alcohol, is a pyridine derivative It is known to be a key moiety of many bio-active and industrially important compounds .
Mode of Action
It is known that 3-pyridinemethanol can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid .
Biochemical Pathways
It is known that 3-pyridinemethanol can be oxidized to form nicotinic acid, a form of vitamin b3 . This suggests that 3-Pyridinemethanol may play a role in the metabolic pathways involving Vitamin B3.
Pharmacokinetics
It is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
It is known to be a cholesterol-lowering agent , suggesting that it may have effects on cellular lipid metabolism.
Action Environment
It is known that the compound can undergo photo-oxidation , suggesting that light exposure may influence its stability and action.
Biochemische Analyse
Biochemical Properties
3-Pyridinemethanol plays a significant role in biochemical reactions. It can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid . This compound interacts with various enzymes and proteins, including those involved in the synthesis of histone deacetylase inhibitors . These interactions are crucial for its role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
3-Pyridinemethanol has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to be involved in the photoelectrocatalytic oxidation process, leading to the formation of 3-pyridinemethanal and vitamin B3 . This indicates its potential impact on cellular metabolic pathways and gene regulation.
Molecular Mechanism
At the molecular level, 3-Pyridinemethanol exerts its effects through various mechanisms. It can act as a synthetic intermediate in the production of histone deacetylase inhibitors, which are known to play a role in gene expression regulation . Additionally, it can form binding interactions with biomolecules, leading to enzyme inhibition or activation, and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 3-Pyridinemethanol over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound can undergo aerobic photo-oxidation, which is a time-dependent process . This reaction highlights the importance of considering the temporal aspects when studying its biochemical properties and effects.
Dosage Effects in Animal Models
The effects of 3-Pyridinemethanol vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in clinical applications.
Metabolic Pathways
3-Pyridinemethanol is involved in various metabolic pathways. It can be converted into nicotinic acid through aerobic photo-oxidation . This conversion involves specific enzymes and cofactors that facilitate the metabolic process. The compound’s role in these pathways can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-Pyridinemethanol within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, impacting its overall efficacy and function.
Subcellular Localization
3-Pyridinemethanol’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotinyl alcohol can be synthesized through various methods. One common approach involves the reduction of nicotinic acid or its derivatives. For instance, nicotinic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce nicotinyl alcohol .
Industrial Production Methods: In industrial settings, nicotinyl alcohol is often produced through catalytic hydrogenation of nicotinic acid. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Reaktionstypen: Nicotinylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Reduktion: Die Verbindung kann reduziert werden, um andere Derivate zu bilden, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig dokumentiert sind.
Substitution: Nicotinylalkohol kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Hauptprodukte, die gebildet werden:
Oxidation: Das Hauptprodukt der Oxidation ist Nicotinsäure.
Reduktion und Substitution: Diese Reaktionen können je nach den verwendeten Reagenzien und Bedingungen verschiedene Derivate ergeben.
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid: Both nicotinyl alcohol and nicotinic acid are derivatives of niacin and have similar vasodilatory effects.
Pyridylcarbinol Derivatives: Other derivatives of pyridylcarbinol, such as eniclobrate and mepiroxol, share similar chemical structures and pharmacological properties.
Uniqueness: Nicotinyl alcohol is unique in its ability to act as a hypolipidemic agent and a vasodilator. Its specific chemical structure allows it to dissolve easily in water and alcohol, making it suitable for various applications in medicine and industry .
Eigenschaften
IUPAC Name |
pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023367 | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-55-0 | |
| Record name | 3-Pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinyl alcohol [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-PYRIDINEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-pyridinemethanol?
A1: 3-Pyridinemethanol has a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol.
Q2: How can 3-pyridinemethanol be characterized spectroscopically?
A2: Various spectroscopic techniques are employed for characterizing 3-pyridinemethanol, including: - Infrared (IR) spectroscopy: Provides information about functional groups, especially the characteristic O-H and C=N stretches. [] - Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and environment of hydrogen and carbon atoms within the molecule. [] - Ultraviolet-visible (UV-Vis) spectroscopy: Reveals electronic transitions and can be used to study interactions with other molecules. []
Q3: What are the conformational preferences of 3-pyridinemethanol?
A3: Computational studies employing density functional theory (DFT) methods have been used to investigate the conformational stability and molecular structure of 3-pyridinemethanol. [] These studies provide insights into the preferred geometries and energy barriers between different conformations.
Q4: What are some applications of 3-pyridinemethanol in coordination chemistry?
A4: 3-Pyridinemethanol can act as a ligand in coordination complexes with transition metals. For example, it forms a coordination polymer with zinc(II) benzoate, bridging zinc centers through its nitrogen and oxygen atoms. [] This bridging behavior is evident in the IR spectrum, characterized by a sharp absorption band attributed to the stretching vibration of the methanolic O–H group.
Q5: How is 3-pyridinemethanol used in the synthesis of vitamin B3?
A5: 3-Pyridinemethanol serves as a valuable precursor in the synthesis of vitamin B3 (nicotinic acid). Several studies have explored its photocatalytic oxidation to produce vitamin B3 using various catalysts, including titanium dioxide (TiO2) [, , , ], platinized TiO2 [], and silver/zinc oxide/graphene-silicon hybrid nanocatalysts. []
Q6: What are the challenges associated with the selective oxidation of 3-pyridinemethanol to vitamin B3?
A6: Achieving high selectivity towards vitamin B3 during 3-pyridinemethanol oxidation is challenging due to the formation of byproducts like 3-pyridinecarboxaldehyde. [, ] Researchers are actively investigating strategies to optimize reaction conditions and catalyst design to enhance selectivity.
Q7: How do alkaline treatments impact the photocatalytic activity of TiO2 in 3-pyridinemethanol oxidation?
A7: Alkaline treatments have been shown to significantly enhance the photocatalytic activity of TiO2 in the oxidation of 3-pyridinemethanol. This enhancement is attributed to increased porosity, surface area, and surface hydroxyl groups, which promote substrate adsorption and enhance photocatalytic efficiency. []
Q8: How does platinization affect the photocatalytic oxidation of 3-pyridinemethanol?
A8: Loading platinum onto TiO2 catalysts further boosts the photocatalytic activity in 3-pyridinemethanol oxidation. [] Platinum acts as an electron scavenger, facilitating electron transfer from the TiO2 conduction band and increasing the number of photogenerated charge carriers for the reaction.
Q9: What is the role of 3-pyridinemethanol in the synthesis of other organic compounds?
A9: 3-Pyridinemethanol acts as a versatile building block in organic synthesis. For instance, it can be transformed into pyridinium salts of dithiophosphoric acids, which exhibit antifungal activity against Candida albicans. []
Q10: Can 3-pyridinemethanol be used in electroless copper plating?
A10: Yes, 3-pyridinemethanol plays a crucial role in the catalyst solution used for electroless copper plating of printed circuit boards. It forms a complex compound with palladium ions, facilitating the deposition of copper onto the non-conductive layers of the circuit boards. []
Q11: Does 3-pyridinemethanol exhibit any biological activity?
A11: While not as potent as other pyridine derivatives, research suggests that 3-pyridinemethanol may possess some vasodilatory effects. Studies in the mid-20th century explored its potential in treating conditions like senile arteriosclerosis, though its efficacy compared to modern treatments is unclear. [, ]
Q12: Has 3-pyridinemethanol been investigated for its carbonic anhydrase IX inhibitory activity?
A12: Recent studies have explored 3-pyridinemethanol's potential as a non-sulfonamide inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors. Preliminary in vitro experiments suggest it can inhibit CA IX activity, making it a potential candidate for further investigation in anti-tumor drug development. []
Q13: What is known about the metabolism of 3-pyridinemethanol?
A13: While detailed metabolic pathways in mammals are not extensively documented in the provided research, studies on the lignin-degrading fungus Phanerochaete chrysosporium indicate it can metabolize nicotinic acid into 3-pyridinemethanol. [] This finding suggests potential metabolic pathways for 3-pyridinemethanol in biological systems.
Q14: What analytical methods are used to quantify 3-pyridinemethanol?
A14: Liquid chromatography coupled with electrospray ionization trap mass spectrometry (LC-ESI-MS) has been successfully employed for identifying and quantifying 3-pyridinemethanol in plant extracts. [] This technique offers high sensitivity and selectivity for analyzing complex mixtures.
Q15: How is 3-pyridinemethanol separated from other components in a mixture?
A15: Solid-phase extraction (SPE) is a common technique for pretreating samples containing 3-pyridinemethanol, allowing for its separation and purification from complex matrices. []
Q16: Has STORM imaging been utilized to study 3-pyridinemethanol?
A16: Researchers have developed a specialized STORM (Stochastic Optical Reconstruction Microscopy) imaging buffer using 3-pyridinemethanol. [] This buffer, with a refractive index matched to standard immersion oil, enhances imaging depth and resolution in biological specimens.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


